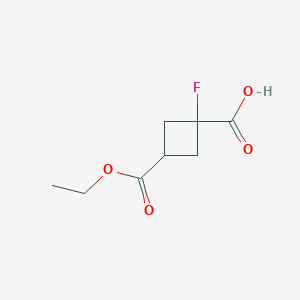
3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is C8H11FO4. The molecular weight is 190.17.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Carboxylic acids, such as 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid, are versatile organic compounds used in various areas of organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids have applications in the area of polymers, where they can serve as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
Medical Field
Carboxylic acids have applications in the medical field. For example, they can be used in the production of small molecules and macromolecules .
Pharmacy
In the pharmaceutical industry, carboxylic acids can be used in the production of various drugs .
Imaging of Prostate Cancer
The compound 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine), which is structurally similar to 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid, has been used in positron emission tomography (PET) for imaging of prostate cancer . The uptake of 18F-fluciclovine in prostate cancer cells is associated with the expression of certain amino acid transporters .
Wirkmechanismus
Target of Action
The primary target of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid are amino acid transporters that are upregulated in many cancer cells, including prostate cancer . These transporters, such as ASCT2 and LAT1, are responsible for the uptake of amino acids into cells .
Mode of Action
3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid: interacts with its targets by being recognized and taken up by these amino acid transporters . This compound is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues .
Biochemical Pathways
The biochemical pathways affected by 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid are primarily related to amino acid transport. The compound’s uptake by upregulated amino acid transporters leads to its preferential accumulation in prostate cancer cells
Result of Action
The molecular and cellular effects of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid ’s action primarily involve its uptake by prostate cancer cells. This uptake is facilitated by upregulated amino acid transporters, leading to the compound’s preferential accumulation in these cells
Eigenschaften
IUPAC Name |
3-ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4/c1-2-13-6(10)5-3-8(9,4-5)7(11)12/h5H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXKFNBXWXNAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2613260.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)
![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)


![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2613268.png)
![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)

![3-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2613273.png)


![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)